REACTION_CXSMILES
|
C[O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][C:7]([O:13][CH3:14])=[CH:8][N:9]=2)[N:4]=1.Br>C(O)(=O)C>[CH3:14][O:13][C:7]1[CH:6]=[C:5]2[C:10]([CH:11]=[CH:12][C:3](=[O:2])[NH:4]2)=[N:9][CH:8]=1
|
Name
|
|
Quantity
|
7.45 g
|
Type
|
reactant
|
Smiles
|
COC1=NC2=CC(=CN=C2C=C1)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at rt for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvents were evaporated under reduced pressure (copious fumes of HBr were produced)
|
Type
|
STIRRING
|
Details
|
The orange solid residue was stirred with water (ca. 250 ml)
|
Type
|
ADDITION
|
Details
|
the pH of the suspension was adjusted to ca. pH 6 by addition of solid sodium hydrogen carbonate
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in a vacuum desiccator over P2O5 overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CN=C2C=CC(NC2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.958 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |